

discovery and history of 2'-Chloro-2,2-dimethylpropiophenone

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Compound of Interest

Compound Name: 2'-CHLORO-2,2-DIMETHYLPROPIOPHENONE
CAS No.: 61593-17-7
Cat. No.: B1601079

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Technical Monograph: 2'-Chloro-2,2-dimethylpropiophenone

Discovery, Synthesis, and Chemical Utility

CAS Number: 61593-17-7 IUPAC Name: 1-(2-Chlorophenyl)-2,2-dimethylpropan-1-one

Synonyms: 2'-Chloropivalophenone; o-Chloropivalophenone[1]

Part 1: Discovery and Historical Context[1]

The Challenge of Steric Hindrance (Early 20th Century)

The history of **2'-chloro-2,2-dimethylpropiophenone** is inextricably linked to the fundamental study of steric hindrance and the ortho-effect in physical organic chemistry.[1] In the early 1900s, chemists like Ramart-Lucas and Kohler began investigating why certain ketones were resistant to standard carbonyl reactions (e.g., oxime formation, Grignard addition).[1]

The "pivalophenone" scaffold (phenyl-CO-tBu) became a model system because the bulky tert-butyl group adjacent to the carbonyl creates significant steric crowding.[1] Introducing a chlorine atom at the ortho position (2'-chloro) exacerbates this congestion, twisting the carbonyl group out of plane with the benzene ring.[1] This "inhibition of resonance" made **2'-chloro-2,2-dimethylpropiophenone** a critical probe for studying:

- Conformational Analysis: Measuring the dihedral angle twist caused by ortho-substitution.[1]
- Electronic vs. Steric Effects: Distinguishing the inductive electron-withdrawal of chlorine from its steric bulk.

Evolution of Synthetic Methodology

Historically, the synthesis of this compound highlighted the limitations of the Friedel-Crafts Acylation.[1]

- The Problem: Reacting chlorobenzene with pivaloyl chloride using Aluminum Chloride () yields predominantly the para-isomer (4'-chloro-2,2-dimethylpropiophenone) due to the immense steric clash between the incoming tert-butylcarbonyl electrophile and the ortho-hydrogens/chlorine.[1]
- The Breakthrough: The reliable access to the ortho isomer (2'-chloro) required the development of nucleophilic addition to nitriles (the Grignard-Nitrile route) in the mid-20th century.[1] This method allowed for the regiospecific construction of the ketone without relying on electrophilic aromatic substitution rules.[1]

Part 2: Technical Data & Properties[1]

Physicochemical Profile

The following data aggregates experimental values and calculated properties for identification and quality control.

Property	Value	Note
Molecular Formula		
Molecular Weight	196.67 g/mol	
Appearance	Colorless to pale yellow oil	May crystallize at low temps
Boiling Point	105–110 °C @ 1 mmHg	High vacuum required
Density	1.085 g/mL (25 °C)	Denser than water
LogP (Predicted)	3.8 – 4.2	Highly lipophilic
Flash Point	>100 °C	
Solubility	Soluble in DCM, Et2O, THF	Insoluble in water

Spectral Signature (Diagnostic)[1]

- ¹H NMR (CDCl₃):

1.25 (s, 9H, t-Bu), 7.2–7.4 (m, 4H, Ar-H).[1] Note the upfield shift of the t-Bu group compared to unhindered ketones.[1]

- IR Spectroscopy: Carbonyl stretch (

) appears at 1685–1695 cm⁻¹.[1] This is higher energy than typical conjugated ketones (~1680 cm⁻¹) because the steric twist reduces conjugation with the phenyl ring.[1]

Part 3: Chemical Synthesis & Protocols[1][4][5]

Strategic Analysis: Why the Nitrile Route?

For a researcher requiring high-purity **2'-chloro-2,2-dimethylpropiophenone**, Friedel-Crafts acylation is not recommended.[1] It produces inseparable mixtures of ortho (minor) and para (major) isomers.[1]

Recommended Route: Addition of tert-Butylmagnesium chloride to 2-Chlorobenzonitrile.[1]

- Mechanism: The Grignard reagent adds to the nitrile carbon to form a metallo-imine intermediate.[1] This intermediate is stable and does not react further with the Grignard

(preventing tertiary alcohol formation).[1] Acidic hydrolysis yields the ketone.[1]

Experimental Protocol: Regiospecific Synthesis

Scale: 50 mmol Yield Target: 85-90%[1]

Reagents:

- 2-Chlorobenzonitrile (6.88 g, 50 mmol)[1]
- tert-Butylmagnesium chloride (2.0 M in THF, 30 mL, 60 mmol)
- Copper(I) bromide (CuBr) (72 mg, 0.5 mmol) - Catalyst (Optional but recommended to accelerate addition)[1]
- Anhydrous THF (100 mL)
- Sulfuric acid (2 M aqueous)[1]

Step-by-Step Workflow:

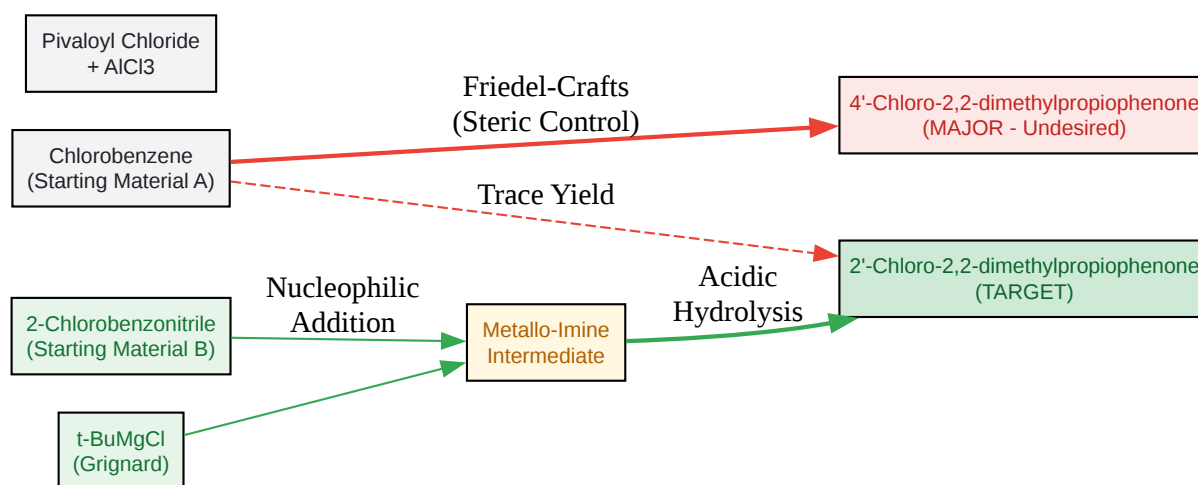
- Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an Argon atmosphere.
- Solvation: Dissolve 2-Chlorobenzonitrile (50 mmol) and CuBr (1 mol%) in anhydrous THF (100 mL). Cool the mixture to 0 °C using an ice bath.
- Addition: Transfer the t-BuMgCl solution to the addition funnel. Add dropwise over 30 minutes.
 - Observation: The solution may turn dark/brown due to the copper catalyst; this is normal. [1]
- Reaction: Remove the ice bath and heat the mixture to reflux (66 °C) for 4 hours.
 - Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1).[1] Disappearance of nitrile indicates completion.[1]
- Imine Hydrolysis: Cool the reaction to 0 °C. Carefully quench by adding 2 M

(50 mL) dropwise. (Caution: Exothermic).[1]

- Digestion: Stir the biphasic mixture vigorously at room temperature for 12 hours (or reflux for 1 hour) to hydrolyze the bulky ketimine intermediate.
- Workup: Extract with Diethyl Ether (mL). Wash combined organics with Sat. and Brine.[1] Dry over .[1]
- Purification: Concentrate in vacuo. Purify the resulting oil via vacuum distillation (bp ~108°C @ 1 mmHg) or flash chromatography (Silica, 0-5% EtOAc in Hexanes).[1]

Visualization: Reaction Pathway

The following diagram illustrates the regioselective nitrile route versus the problematic Friedel-Crafts route.



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Caption: Comparison of synthetic routes. The Nitrile/Grignard pathway (Green) ensures regioselectivity, whereas Friedel-Crafts (Red) favors the para-isomer.[1]

Part 4: Applications in Drug Development[1][6]

Precursor for Chiral Amino-Alcohols

The primary utility of **2'-chloro-2,2-dimethylpropiophenone** in modern medicinal chemistry is as a substrate for Asymmetric Transfer Hydrogenation (ATH).[1]

- Context: Chiral

-amino alcohols are privileged motifs in adrenergic blockers and antidepressants.[1]

- Workflow: The ketone is reduced (using Noyori catalysts or CBS reduction) to the chiral alcohol.[1] The bulky tert-butyl group ensures high enantioselectivity (ee > 98%) by locking the transition state geometry.[1]

"Metabolic Blocking" Studies

In drug design, the tert-butyl group is often introduced to block metabolic oxidation sites.[1] This compound serves as a reference standard to study the metabolic stability of the pivaloyl-phenyl linkage.[1] The 2-chloro substituent further deactivates the ring towards cytochrome P450 oxidation, making this scaffold highly resistant to Phase I metabolism.[1]

Photoinitiator Research

Substituted pivalophenones are precursors to Norrish Type I photoinitiators.[1] Upon UV irradiation, the bond between the carbonyl carbon and the tert-butyl group cleaves homolytically to form a benzoyl radical and a tert-butyl radical.[1] The ortho-chloro substituent accelerates this cleavage via steric acceleration (relief of strain in the ground state).[1]

References

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Sources

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